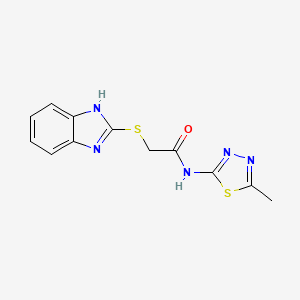
methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is a compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate involves the inhibition of the cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects in various animal models. It has been shown to reduce inflammation and pain in rats, and to improve cognitive function in mice. Additionally, it has been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, it has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. However, one of the main limitations of this compound is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including inflammatory disorders and pain. Additionally, further studies may be conducted to investigate the antioxidant properties of this compound and its potential applications in the field of neuroprotection. Finally, research may be conducted to explore the potential of this compound as a tool for the study of the cyclooxygenase enzymes and their role in the inflammatory response.
Conclusion:
In conclusion, this compound is a compound that has attracted significant attention from the scientific community due to its potential applications in various fields. Its relatively simple synthesis method, significant anti-inflammatory and analgesic properties, and potential for the development of new drugs make it a promising candidate for further research. Further studies may be conducted to investigate its biochemical and physiological effects, as well as its potential applications in the field of neuroprotection and as a tool for the study of the cyclooxygenase enzymes.
合成法
The synthesis of methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate, followed by the addition of propyl mercaptan and methyl iodide. The resulting product is then treated with sodium hydroxide to obtain the desired compound.
科学的研究の応用
Methyl 4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been the subject of various scientific studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
methyl 4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-6-15-11(16)9-5-4-8(12(17)18-2)7-10(9)14-13(15)19/h4-5,7H,3,6H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDFTMSSAJYULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)
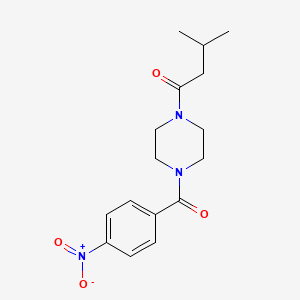


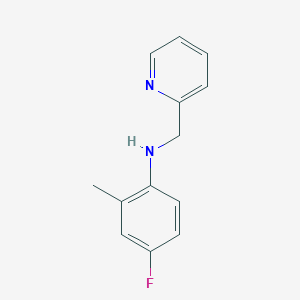
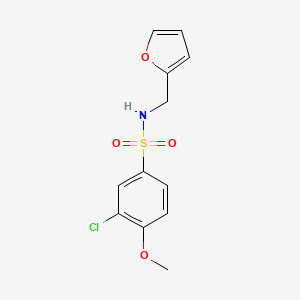
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
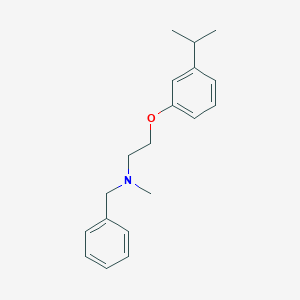
![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

![1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)
